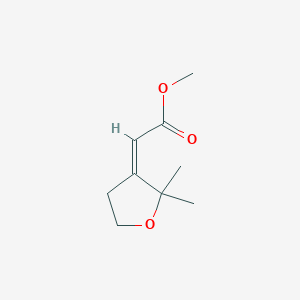

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate

Description

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate is an α,β-unsaturated ester featuring a 2,2-dimethyl-substituted 1,3-dioxolane ring conjugated to an acetate group. The compound’s structure comprises a five-membered dioxolane ring with two methyl groups at the 2-position and a ylidene (sp²-hybridized carbon) moiety at the 3-position, linked to a methyl ester.

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

methyl (2Z)-2-(2,2-dimethyloxolan-3-ylidene)acetate |

InChI |

InChI=1S/C9H14O3/c1-9(2)7(4-5-12-9)6-8(10)11-3/h6H,4-5H2,1-3H3/b7-6- |

InChI Key |

ZSTLBXIEPVUWGR-SREVYHEPSA-N |

Isomeric SMILES |

CC1(/C(=C\C(=O)OC)/CCO1)C |

Canonical SMILES |

CC1(C(=CC(=O)OC)CCO1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate typically involves the Horner–Wadsworth–Emmons reaction. This reaction uses oxetan-3-one as a starting material, which is reacted with methyl-2-(dimethoxyphosphoryl)acetate in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.

Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The specific pathways and targets depend on the type of reaction it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound’s structural analogs can be categorized into three groups: (1) dioxolane/dioxane-based esters, (2) oxetane-ylidene acetates, and (3) indolinone-ylidene acetates. Key differences lie in ring size, substituents, and electronic properties.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Physicochemical Properties

Biological Activity

Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate is a compound with potential biological activity that warrants detailed investigation. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Biological Activity Overview

Research has indicated that compounds similar to methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate exhibit various biological activities, including anti-cancer properties, antimicrobial effects, and potential neuroprotective functions. Below are key findings from recent studies:

Anticancer Activity

- Inhibition of Cancer Cell Lines : Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate has been evaluated for its cytotoxic effects against several cancer cell lines. For instance, a related compound demonstrated significant growth inhibition in MCF-7 (breast cancer) cells with a GI value of approximately 3.18 µM, indicating strong potential as an anti-cancer agent .

- Mechanism of Action : The compound may exert its effects through the modulation of key signaling pathways involved in cancer progression. Inhibitory effects on proteins such as NEK7 and caspase-3 have been suggested, which are critical in cell cycle regulation and apoptosis .

Antimicrobial Properties

The biological activity of methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate also extends to antimicrobial effects. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, contributing to its potential as an antimicrobial agent.

Study 1: Cytotoxicity against Breast Cancer Cells

In a study focusing on the cytotoxic effects of methyl derivatives on MCF-7 cells, researchers observed that the compound significantly reduced cell viability in a dose-dependent manner. The results are summarized in the following table:

| Compound | GI (µM) | Cell Line |

|---|---|---|

| Methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate | 3.18 ± 0.11 | MCF-7 |

| Standard Drug (e.g., Doxorubicin) | 5.00 ± 0.25 | MCF-7 |

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate against common pathogens. The findings indicated effective inhibition at varying concentrations:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Research Findings Summary

The research highlights the promising biological activities associated with methyl 2-(2,2-dimethyloxolan-3-ylidene)acetate:

- Anticancer Potential : Significant inhibition of cancer cell proliferation.

- Antimicrobial Activity : Effective against various bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.